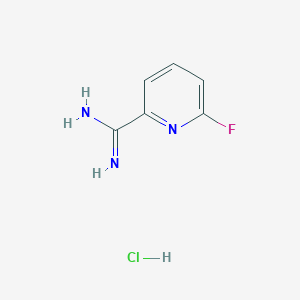6-Fluoropicolinimidamide hydrochloride
CAS No.: 1179360-39-4
Cat. No.: VC16000576
Molecular Formula: C6H7ClFN3
Molecular Weight: 175.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1179360-39-4 |
|---|---|
| Molecular Formula | C6H7ClFN3 |
| Molecular Weight | 175.59 g/mol |
| IUPAC Name | 6-fluoropyridine-2-carboximidamide;hydrochloride |
| Standard InChI | InChI=1S/C6H6FN3.ClH/c7-5-3-1-2-4(10-5)6(8)9;/h1-3H,(H3,8,9);1H |
| Standard InChI Key | TYSLZTKLSLMUJZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC(=C1)F)C(=N)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
6-Fluoropicolinimidamide hydrochloride belongs to the pyridinecarboximidamide class, featuring a pyridine ring substituted with a fluorine atom at the 6-position and a carboximidamide group at the 2-position. The hydrochloride salt enhances its stability and solubility in polar solvents. Key structural descriptors include:
-
Molecular formula: C₆H₇ClFN₃
-
SMILES: C1=CC(=NC(=N)N)C(=CN1)F.Cl
The fluorine atom induces electron-withdrawing effects, altering the ring’s electronic distribution and influencing intermolecular interactions.
Physicochemical Characteristics
Experimental and calculated properties are summarized below:
Notably, critical data such as melting point, boiling point, and density remain uncharacterized in public literature, underscoring the need for experimental validation .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 6-fluoropicolinimidamide hydrochloride typically involves nitrile intermediate derivatization. A representative protocol adapted from analogous compounds (e.g., 3-fluoropicolinimidamide hydrochloride) involves:
-
Nitrile Activation: Reacting 6-fluoropyridine-2-carbonitrile with diisobutylaluminum hydride (DIBAL-H) in toluene at elevated temperatures (80°C) to form an imine intermediate.
-
Hydrochloride Salt Formation: Treating the intermediate with ammonium chloride to yield the hydrochloride salt .
Key reaction parameters:
Industrial Production
Chinese and Indian manufacturers dominate production, offering bulk quantities through specialized chemical suppliers. Industrial processes prioritize cost-effective nitrile precursors and scalable reduction methods, though proprietary optimizations likely exist .
Applications in Pharmaceutical Research
Antimicrobial Agents
Structural analogs of 6-fluoropicolinimidamide hydrochloride exhibit activity against Mycobacterium tuberculosis. For instance, trifluoromethyl pyrimidinones derived from similar carboximidamides demonstrate minimum inhibitory concentrations (MIC) of 0.5–2 µg/mL against drug-resistant strains . While direct evidence for the 6-fluoro derivative is lacking, its electronic profile suggests potential utility in designing next-generation antitubercular drugs .
Anticancer Therapeutics
The fluorine atom enhances membrane permeability and metabolic stability, a feature exploited in kinase inhibitor development. Pyridinecarboximidamides are explored as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume